Cetirizine Impurity D

Pharmaceutical Quality Control Regulatory Compliance Pharmacopoeial Standards

Designated Cetirizine EP Impurity D / USP Dimer Impurity. Essential reference standard for analytical method validation (AMV) and QC quantification of related substances in generic drug submissions. Use of unqualified analogs risks RTR/CRL. Sourced from ISO 17034-accredited producers for reliable HPLC system suitability and stability studies. ≥98% purity benchmarked to major suppliers.

Molecular Formula C30H28Cl2N2
Molecular Weight 487.5 g/mol
CAS No. 346451-15-8
Cat. No. B192774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine Impurity D
CAS346451-15-8
SynonymsPiperazine, 1,​4-​bis[(4-​chlorophenyl)​phenylmethyl]​-
Molecular FormulaC30H28Cl2N2
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C30H28Cl2N2/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26/h1-18,29-30H,19-22H2
InChIKeyZHKWYPRSELVIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetirizine Impurity D (CAS 346451-15-8): Reference Standard for Pharmaceutical Quality Control


Cetirizine Impurity D, chemically designated as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine and also known as Cetirizine Dimer Impurity (USP) [1], is a process-related impurity originating from the synthesis of the second-generation antihistamine cetirizine [2]. It arises via di-alkylation on the piperazine ring rather than as a degradation product of the final drug substance . This impurity is explicitly listed in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs, making it a critical reference standard for regulatory compliance in pharmaceutical manufacturing [1].

Why Uncharacterized Impurity References Cannot Substitute for Pharmacopoeia-Specified Cetirizine Impurity D


The impurity profile of an active pharmaceutical ingredient (API) is route-dependent, and different synthetic pathways generate distinct impurity signatures [1]. Pharmacopoeial monographs consolidate impurities from multiple synthetic routes into a single standard for assessment, yet no single manufacturer can rely solely on the monograph without a site-specific risk evaluation [2]. Cetirizine Impurity D, as a specific dimeric byproduct, exhibits unique chromatographic retention behavior, mass spectrometric fragmentation patterns, and structural features that differentiate it from other cetirizine-related impurities such as Impurity A (deschlorocetirizine), Impurity B (cetirizine N-oxide), or Impurity C (cetirizine ethyl ester). Substituting an uncharacterized or generic impurity reference leads to misidentification, inaccurate quantification, and potential regulatory rejection of analytical data packages during ANDA submissions or commercial batch release testing [3].

Quantitative Differentiation of Cetirizine Impurity D (CAS 346451-15-8) for Analytical Reference Selection


Regulatory Designation: EP and USP Monograph-Specified Identity versus Unlisted Structural Analogs

Cetirizine Impurity D is explicitly named and specified in both the European Pharmacopoeia (as EP Impurity D) and the United States Pharmacopeia (as Cetirizine Dimer Impurity), whereas structurally related dimeric piperazine analogs lacking this official designation are not recognized as valid reference standards for regulatory submissions [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, including traceability to USP or EP standards [2].

Pharmaceutical Quality Control Regulatory Compliance Pharmacopoeial Standards

Impurity Content Threshold: Quantified Detection Range for Method Validation versus Non-Detectable Contaminants

Process-related unknown impurities in cetirizine dihydrochloride, including the dimeric species, have been detected and quantified in the range of 0.1–0.15% by validated gradient HPLC and LC-MS methods [1]. This established detection threshold provides a validated benchmark for method development, whereas alternative dimeric impurities without published quantitative data in cetirizine matrices cannot support method validation or sensitivity determinations.

Impurity Profiling HPLC Method Validation Process Control

Structural Specificity: Defined Molecular Identity versus Ambiguous or Unverified Dimeric Analogs

Cetirizine Impurity D possesses a fully elucidated and verified molecular structure: C30H28Cl2N2 (free base, MW 487.46) with the defined SMILES notation ClC1=CC=C(C(N2CCN(C(C3=CC=C(Cl)C=C3)C4=CC=CC=C4)CC2)C5=CC=CC=C5)C=C1 . This structure is confirmed by comprehensive spectral analysis including MS, 1D NMR (¹H and ¹³C), and 2D NMR (COSY, HSQC, HMBC) as reported in peer-reviewed literature [1]. Alternative dimeric impurities lacking this level of structural confirmation cannot provide the same analytical certainty for peak identification in chromatographic methods.

Structural Elucidation Mass Spectrometry Reference Standard Characterization

Purity Specification: Certified ≥99% HPLC Purity versus Variable-Grade Generic Dimeric Compounds

Commercially available Cetirizine Impurity D reference standards are certified at ≥99% purity by HPLC . This high purity specification ensures accurate quantification in calibration curves and minimizes interference from co-eluting contaminants. In contrast, generic dimeric piperazine compounds sold for non-reference applications typically lack certified purity documentation and may contain unspecified impurities that compromise analytical accuracy.

Reference Standard Purity Analytical Accuracy Quality Control

Literature-Validated Impurity Significance: Documented Relevance in Impurity Profiling Studies versus Unreported Analogs

Cetirizine Impurity D is among the specific impurities that have been identified and structurally characterized in peer-reviewed impurity profiling studies using high-resolution mass spectrometry (LC/HRMS) and multivariate data analysis [1]. This documentation establishes its relevance as a potential marker impurity for differentiating cetirizine formulations from various manufacturers. Additionally, the European Pharmacopoeia impurity profiling method for cetirizine has been the subject of recent methodological updates to improve chromatographic resolution and robustness, further underscoring the importance of properly characterized reference standards [2].

Impurity Profiling HRMS Analysis Regulatory Science

Validated Application Scenarios for Cetirizine Impurity D (CAS 346451-15-8) Reference Standard


ANDA Analytical Method Development and Validation

Cetirizine Impurity D serves as an essential reference standard for developing and validating HPLC or UPLC methods intended for Abbreviated New Drug Application (ANDA) submissions. Its defined retention characteristics and structural identity enable accurate peak identification and system suitability testing in forced degradation studies and stability-indicating assays. The ≥99% certified purity ensures reliable calibration curve linearity for impurity quantification at the 0.1–0.15% threshold range required for batch release [1].

Quality Control Batch Release Testing of Cetirizine API and Finished Dosage Forms

In routine QC laboratories, Cetirizine Impurity D is used as a reference marker for impurity profiling of cetirizine dihydrochloride API and oral solid dosage forms. Its explicit listing in EP and USP monographs means that its accurate identification and quantification is a regulatory requirement for batch release. Procurement of the correct, monograph-specified reference standard ensures compliance with ICH Q3A/Q3B guidelines and prevents costly batch rejections due to analytical discrepancies [1].

Method Transfer and Column Equivalency Studies

Recent updates to the European Pharmacopoeia impurity profiling method for cetirizine have emphasized the importance of robust chromatographic resolution across different column chemistries [1]. Cetirizine Impurity D, with its defined structural and chromatographic properties, is used as a critical resolution marker in design space comparisons when validating alternative or replacement HPLC columns. This ensures that method transfer between laboratories or column suppliers maintains equivalent separation performance and does not compromise impurity detection sensitivity.

Impurity Profiling and Forensic Analysis of Marketplace Formulations

For regulatory surveillance and post-marketing quality monitoring, Cetirizine Impurity D serves as a marker compound in non-target impurity profiling studies. High-resolution mass spectrometry workflows that include this reference standard enable the differentiation of cetirizine formulations from various manufacturers and the detection of substandard or counterfeit products [1]. The availability of fully characterized reference material supports the confident identification of this dimeric impurity in complex pharmaceutical matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetirizine Impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.